![molecular formula C10H10N4O B586749 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine CAS No. 357383-27-8](/img/structure/B586749.png)

2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

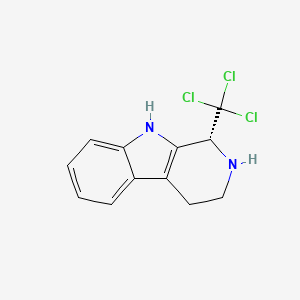

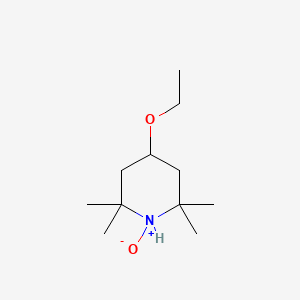

2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, also known as ADF, is a natural product that has been found to be active in the treatment of fibroids and infectious diseases . It has the molecular formula C10H10N4O and a molecular weight of 202.21 .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves several steps. One method involves the use of dimethyl acetal of a ketoaldehyde and dimethylpyridine . Another method involves the formation of an intermediate during the elimination of methanol, which gives the imidazopyridine and the ylide, which reacts with the methanol to give dimethoxymethane .Molecular Structure Analysis

The molecular structure of 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine consists of a furo[3,2-e]imidazo[4,5-b]pyridine core with two methyl groups and one amino group attached .Physical And Chemical Properties Analysis

2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine is a solid at room temperature. It should be stored at 4° C for optimal stability .Wissenschaftliche Forschungsanwendungen

Mutagenesis in Cooked Meats : Pais et al. (2000) studied the formation of 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine (referred to as IFP) in cooked meats. They found that IFP, a mutagenic amine, is present in restaurant meats at varying levels, indicating human exposure to this mutagen (Pais, Tanga, Salmon, & Knize, 2000).

Potential Anticancer Agents : Temple et al. (1987) researched the synthesis of imidazo[4,5-b]pyridines, aiming to develop potential anticancer agents. They explored different synthesis routes for congeners of 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine (Temple, Rose, Comber, & Rener, 1987).

Synthesis for Angiotensin II Antagonists : Stucky et al. (1997) worked on synthesizing imidazo[4,5-b]pyridine derivatives for use as key intermediates in the production of angiotensin II antagonists, which are important for treating cardiovascular diseases (Stucky, Roduit, & Schmidt, 1997).

Formation Mechanism of Mutagenic Amines : Milić, Djilas, and Čanadanović-Brunet (1993) investigated the reaction mechanism for the synthesis of compounds like 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, which are part of a class of mutagenic heterocyclic amines known as amino-imidazoazarenes (Milić, Djilas, & Čanadanović-Brunet, 1993).

Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized derivatives of imidazo[4,5-b]pyridine, including 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, to investigate their potential antituberculotic activity (Bukowski & Janowiec, 1996).

Effects of Precursors in Meat Model Systems : Borgen, Solyakov, and Skog (2001) examined how different precursor compositions affect the formation of heterocyclic amines, including 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, in various meat model systems (Borgen, Solyakov, & Skog, 2001).

Zukünftige Richtungen

The future directions for research on 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine could include further investigation into its mechanism of action, potential therapeutic applications, and synthesis methods. Given its activity against fibroids and infectious diseases, it could be a promising candidate for drug development .

Eigenschaften

IUPAC Name |

6,11-dimethyl-12-oxa-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,10-pentaen-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-5-3-6-4-7-8(12-9(6)15-5)13-10(11)14(7)2/h3-4H,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFGWZMBQAULNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(N=C2O1)N=C(N3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236602 |

Source

|

| Record name | 1,6-Dimethyl-1H-furo[2,3-b]imidazo[4,5-e]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine | |

CAS RN |

132898-08-9 |

Source

|

| Record name | 1,6-Dimethyl-1H-furo[2,3-b]imidazo[4,5-e]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethyl-1H-furo[2,3-b]imidazo[4,5-e]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.